2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Descripción general

Descripción

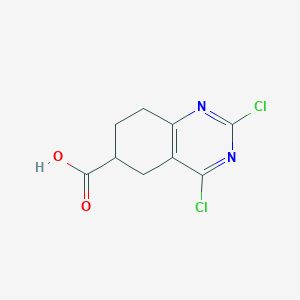

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a chemical compound with the molecular formula C9H8Cl2N2O2. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring.

Métodos De Preparación

The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 of the quinazoline ring are susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols typically proceed under mild to moderate conditions:

The 2-position chlorine is generally more reactive than the 4-position due to steric and electronic factors .

Catalytic Hydrogenation

The tetrahydroquinazoline core can undergo hydrogenation to modify saturation or remove protective groups:

For example, catalytic hydrogenation of 2-benzyl-protected intermediates efficiently yields 5,7-dichloro derivatives .

Carboxylation and Acid-Base Reactivity

The carboxylic acid group at position 6 participates in salt formation and esterification:

| Reaction | Reagents | Application | Source |

|---|---|---|---|

| Salt formation | HCl, NaOH | Water-soluble salts for pharmaceutical formulations | |

| Esterification | SOCl₂/ROH or DCC/DMAP | Prodrug development (e.g., methyl or ethyl esters) |

The carboxyl group also directs electrophilic substitution on the aromatic ring, as seen in the regioselective synthesis of 6-carboxy analogs using butyllithium and CO₂ .

Chlorination and Halogen Exchange

The compound’s dichloro structure allows further halogenation under aggressive conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| PCl₅/POCl₃ | Reflux, 110–120°C, 2–6 hrs | 2,4,6-Trichloro derivatives | |

| HBr/AcOH | RT, 12–24 hrs | Bromine substitution at C2 or C4 |

Phosphorus pentachloride selectively replaces hydroxyl or thiol groups with chlorine .

Oxidation and Reductive Pathways

The tetrahydroquinazoline ring is sensitive to oxidative conditions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60–80°C, 2–4 hrs | Ring-opening to dicarboxylic acid derivatives | |

| NaBH₄/MeOH | RT, 1–2 hrs | Reduction of imine bonds (limited stability) |

Oxidation typically degrades the ring system, whereas reductive methods are less common due to competing side reactions .

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid:

Basic Information

- Name: this compound .

- CAS Number: 5458-56-0 .

- Molecular Formula: C9H8Cl2N2O2 .

- Molecular Weight: 247.08 .

- IUPAC Name: this compound .

- MDL Number: MFCD12198785 .

Physicochemical Properties

- Purity: generally around 97%, but can vary .

- Melting Point: 144-146 °C .

- Boiling Point: 458.8 °C at 760 mmHg .

- Density: 1.555 g/cm3 .

- Appearance: Solid .

Handling and Storage

- Storage: Should be stored under an inert atmosphere at 2-8°C .

- Signal Word: Warning .

- Hazard Statements: H302-H315-H319-H335 .

- Precautionary Statements: P261-P305+P351+P338 .

Applications

While the search results provide details on the compound's properties, they do not specify its applications. The search results suggest it is a building block in chemical synthesis .

Safety and Regulatory Information

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Similar compounds to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid include other quinazoline derivatives such as:

- 2,4-Dichloroquinazoline

- 5,6,7,8-Tetrahydroquinazoline

- Quinazoline-6-carboxylic acid

What sets this compound apart is its unique combination of chlorine atoms and the tetrahydroquinazoline structure, which imparts distinct chemical and biological properties .

Actividad Biológica

Chemical Identity

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS No. 5458-56-0) is a synthetic compound with significant biological activity. Its molecular formula is and it has a molecular weight of 247.08 g/mol. The compound features a tetrahydroquinazoline structure which is known for its diverse pharmacological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and anti-inflammatory properties.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against several strains of bacteria. A study highlighted its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, with IC50 values indicating significant potency in comparison to standard antibiotics like ampicillin and streptomycin .

The antibacterial mechanism is primarily attributed to the compound's ability to inhibit DNA gyrase and topoisomerase IV enzymes in bacterial cells. These enzymes are crucial for DNA replication and transcription, making them ideal targets for antibacterial agents .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown potential as an anti-inflammatory agent . Research suggests that it may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. This effect was observed in vitro using human cell lines where the compound significantly decreased levels of TNF-alpha and IL-6 .

Toxicity and Safety Profile

While the compound exhibits promising biological activities, its toxicity profile has also been evaluated. In cytotoxicity assays using HepG2 human liver cells, it demonstrated low toxicity levels, suggesting a favorable safety margin for potential therapeutic applications .

Case Studies

-

Case Study on Antibacterial Efficacy

In a controlled study involving various bacterial strains, this compound was tested against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergy when combined with other antibiotics. -

Case Study on Anti-inflammatory Effects

A study focusing on inflammatory bowel disease (IBD) models demonstrated that treatment with this compound led to reduced symptoms and inflammation markers in animal models. The results suggest that it could be a candidate for further development in treating IBD .

Propiedades

IUPAC Name |

2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTFBKKBTPDJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281965 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-56-0 | |

| Record name | 5458-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.